Paclitaxel-d5 Paclitaxel-d5 Paclitaxel-d5 contains five deuterium atoms. It is intended for use as an internal standard for the quantification of paclitaxel using GC- or LC-MS. Paclitaxel is cytotoxic against a variety of cancer cell lines with IC50 values ranging from 2.5-7.5 nM. It disrupts multipolar spindle formation, inducing cell cycle arrest in various human cell cancer lines (IC50s = 6.7-18.5 nM) at both prophase and G1. It also initiates apoptosis of cancer cells through multiple mechanisms involving p53-dependent and -independent pathways, Bcl-2 family members, cyclin-dependent kinases, and c-Jun N-terminal kinases/stress-activated protein kinases.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20758202
InChI: InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Molecular Formula: C47H51NO14
Molecular Weight: 858.9 g/mol

Paclitaxel-d5

CAS No.:

Cat. No.: VC20758202

Molecular Formula: C47H51NO14

Molecular Weight: 858.9 g/mol

* For research use only. Not for human or veterinary use.

Paclitaxel-d5 -

Molecular Formula C47H51NO14
Molecular Weight 858.9 g/mol
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D
Standard InChI Key RCINICONZNJXQF-JQTCHTAZSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Canonical SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Appearance Assay:≥99% deuterated forms (d1-d5)A solid

Chemical Structure and Properties

Molecular Structure

Paclitaxel-d5 maintains the complex tetracyclic 17-carbon (heptadecane) skeleton characteristic of taxanes, with a distinctive diterpene structure featuring multiple oxygen-containing functional groups. The IUPAC name of this compound illustrates its structural complexity: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate .

The key distinguishing feature of paclitaxel-d5 is the presence of five deuterium atoms (D instead of H) at all five positions of one of the benzoyl rings, specifically the one involved in the amide linkage. This strategic deuteration creates a mass shift that is advantageous for mass spectrometric analysis while maintaining virtually identical chemical behavior to non-deuterated paclitaxel.

Physical and Chemical Properties

The physical and chemical properties of paclitaxel-d5 are summarized in the following table:

PropertyValueReference
CAS Number1129540-33-5
Molecular FormulaC₄₇H₄₆D₅NO₁₄
Molecular Weight858.94 g/mol
PubChem CID25191011
AppearanceWhite to off-white crystalline powder
SolubilityPoorly soluble in water; soluble in organic solvents like methanol

The deuteration of paclitaxel results in a slightly higher molecular weight compared to the non-deuterated form (853.9 g/mol for paclitaxel vs. 858.9 g/mol for paclitaxel-d5), which is expected given the replacement of five hydrogen atoms with the heavier deuterium isotope. This mass difference provides the basis for the compound's utility in analytical applications .

Applications in Research and Analysis

Use as an Internal Standard

The primary application of paclitaxel-d5 is as an internal standard in quantitative analysis of paclitaxel and its metabolites in biological matrices. Internal standards are essential in bioanalytical methods to account for variability in sample preparation, extraction efficiency, and instrument response. The ideal internal standard should behave chemically identical to the analyte of interest while being distinguishable during detection .

Paclitaxel-d5 fulfills these requirements excellently due to:

  • Nearly identical chemical properties to paclitaxel, ensuring similar extraction recovery and chromatographic behavior

  • Mass spectral characteristics that allow clear differentiation from non-deuterated paclitaxel

  • Stability during sample preparation and analysis

  • Absence from biological samples being analyzed

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, paclitaxel-d5 is typically added to plasma samples prior to extraction and serves as a reference for quantitation throughout the analytical process .

Metabolic and Pharmacokinetic Studies

Paclitaxel undergoes metabolism primarily through the cytochrome P450 enzymes CYP2C8 and CYP3A4, producing the metabolites 6-α-hydroxy paclitaxel and 3-para-hydroxy paclitaxel, respectively. The use of paclitaxel-d5 in analytical methods enables precise quantification of paclitaxel and these metabolites in clinical samples, which is crucial for understanding the pharmacokinetics and metabolism of paclitaxel in patients .

Such studies are particularly important in:

  • Dose optimization for cancer patients

  • Understanding interindividual variability in paclitaxel metabolism

  • Drug-drug interaction studies

  • Phenotyping of CYP2C8 and CYP3A4 enzyme activity in patients

Analytical Methods for Paclitaxel-d5 Detection

LC-MS/MS Methodology

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantitative analysis of paclitaxel, its metabolites, and deuterated internal standards like paclitaxel-d5. A validated method reported in the literature uses the following parameters :

ParameterDetailsReference
ColumnPhenomenex synergy polar reverse phase (4 μm, 2 mm × 50 mm)
Mobile PhaseGradient of 0.1% formic acid in acetonitrile and water
Run Time8 minutes
Mass SpectrometerABI SCIEX 4000Q with electrospray, positive-mode ionization
Monitored Transition for Paclitaxel854.5 > 286.0 m/z
Monitored Transition for Paclitaxel-d5860.5 > 292.0 m/z

The mass transition monitored for paclitaxel-d5 (860.5 > 292.0 m/z) differs from non-deuterated paclitaxel by 6 mass units in both precursor and product ions, reflecting the presence of the five deuterium atoms in the molecule . This mass difference ensures no cross-interference between the analyte and internal standard signals.

Sample Preparation and Extraction

Effective extraction of paclitaxel and paclitaxel-d5 from biological matrices like plasma typically involves liquid-liquid extraction using methyl tert-butyl ether (MTBE). The validated method reported in the literature includes the following sample preparation steps :

  • Addition of internal standard to plasma samples

  • Liquid-liquid extraction with MTBE

  • Evaporation of the organic layer

  • Reconstitution in a suitable solvent for injection

This extraction procedure has demonstrated recovery rates of 59.3-91.3% for paclitaxel and its related compounds, including the deuterated internal standard .

Method Validation Parameters

Validated analytical methods using paclitaxel-d5 as an internal standard have demonstrated excellent performance characteristics, as summarized below :

Validation ParameterPerformanceReference
Linearity (Paclitaxel)10-10,000 ng/mL
Accuracy94.3-110.4%
Precision (Intra-assay)<4.9% CV
Precision (Inter-assay)<7.6% CV
Recovery59.3-91.3%
Matrix Effect-3.5 to 6.2%

These validation parameters demonstrate that methods using paclitaxel-d5 as an internal standard achieve the necessary sensitivity, accuracy, and precision for reliable quantification of paclitaxel in clinical samples .

Stability ConditionResultReference
Freeze-Thaw Stability (3 cycles)90.2-107.0%
Long-term Stability at -80°C (37 months)89.4-112.6%
Room Temperature Stability (4 hours)87.7-100.0%
Autosampler Stability (72 hours)Acceptable (compared to first injection)

These data indicate that paclitaxel-d5, like paclitaxel itself, is relatively stable under standard laboratory conditions when proper storage procedures are followed. The compound should preferably be stored at -80°C for long-term preservation of its integrity .

Solution Preparation

Stock solutions of paclitaxel-d5 are typically prepared in methanol at concentrations of approximately 1 mg/mL and stored at -80°C to maintain stability. Working solutions can be prepared by appropriate dilution of these stock solutions in methanol or other compatible solvents immediately prior to use .

When preparing calibration standards and quality control samples, it is recommended that the final concentration of organic solvent in biological matrices be kept at 5% or less to minimize potential matrix effects while ensuring proper solubility of the compound .

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